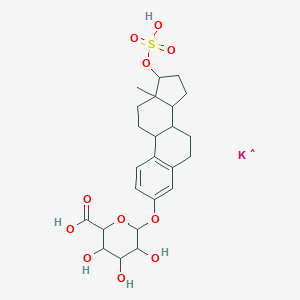

beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt

Descripción

Propiedades

InChI |

InChI=1S/C24H32O11S.K/c1-24-9-8-14-13-5-3-12(33-23-20(27)18(25)19(26)21(34-23)22(28)29)10-11(13)2-4-15(14)16(24)6-7-17(24)35-36(30,31)32;/h3,5,10,14-21,23,25-27H,2,4,6-9H2,1H3,(H,28,29)(H,30,31,32); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSWOHHNKXNEBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O.[K] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32KO11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585146 | |

| Record name | PUBCHEM_16219309 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99156-45-3 | |

| Record name | PUBCHEM_16219309 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-Estradiol 3-(β-D-glucuronide) 17-sulfate dipotassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Sodium Borohydride Reduction of Estrone

Estrone (45 g) is dissolved in methanol (225 mL) and treated with sodium hydroxide (7.32 g in 36 mL water) to form a clear solution. The mixture is cooled to -10°C, and an alkaline sodium borohydride solution (4.4 g NaBH₄ in 3.328 g NaOH/18 mL water) is added dropwise over 2 hours. The reaction is monitored via HPLC, which confirms >99% conversion to 17β-estradiol. Acidification with 10% HCl precipitates crude estradiol, yielding 45 g with 99.14% purity and 0.64% 17α-estradiol impurity.

Recrystallization for Enhanced Purity

Crude estradiol is recrystallized using 5% aqueous isopropyl alcohol (540 mL) under reflux. Cooling to 0°C yields 42 g of purified estradiol (82.2% yield) with 99.8% purity and 0.07% 17α-estradiol. This step ensures a high-purity core structure for subsequent derivatization.

The introduction of a beta-D-glucuronide group at position 3 follows enzymatic or chemical conjugation pathways.

Enzymatic Glucuronidation

As described in PubMed (), UDP-glucuronosyltransferase (UGT) enzymes in the liver catalyze the transfer of glucuronic acid to estradiol’s 3-hydroxyl group. While this method is biologically relevant, in-vitro chemical synthesis is preferred for scalability.

Chemical Conjugation Using Activated Glucuronic Acid

Patent WO2001068074A2 () outlines methods for conjugating estrogens with glucuronic acid. For estradiol, the 3-hydroxyl group is activated using a protected glucuronyl donor (e.g., methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-D-glucuronate) in the presence of silver oxide. Reaction in anhydrous dimethylformamide (DMF) at 50°C for 12 hours yields the protected glucuronide, which is deacetylated using sodium methoxide to produce estradiol 3-glucuronide.

Key Parameters:

-

Solvent: DMF or acetonitrile

-

Temperature: 50–60°C

-

Yield: ~75–80% after purification via silica gel chromatography.

Sulfation at Position 17

Selective sulfation of the 17β-hydroxyl group requires protection of the 3-glucuronide moiety during the reaction.

Protection-Deprotection Strategy

-

Protection of 3-Glucuronide: The glucuronide’s hydroxyl groups are protected using tert-butyldimethylsilyl (TBDMS) chloride in pyridine.

-

Sulfation: The 17β-hydroxyl group is treated with sulfur trioxide-pyridine complex in dichloromethane at 0°C for 2 hours.

-

Deprotection: TBDMS groups are removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

Sulfation Efficiency

HPLC analysis (as per) confirms >90% sulfation at position 17, with minimal (<5%) sulfation at other positions. Mobile phases for analysis include 0.9 mM tetrabutylammonium hydroxide (TBAH) and acetonitrile-methanol mixtures (26.5:4 v/v).

Formation of the Dipotassium Salt

The sulfate and glucuronide groups are neutralized with potassium hydroxide to form the dipotassium salt.

Neutralization Protocol

-

The sulfated-glucuronidated estradiol is dissolved in deionized water.

-

Potassium hydroxide (2 eq) is added dropwise at pH 7–8.

-

The solution is lyophilized to yield the dipotassium salt as a white powder.

Purity Data:

Purification and Analytical Validation

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

Reduction: Reduction reactions can convert the ketone groups back to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can occur at the sulfate group, replacing it with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as thiols or amines can be used under mild acidic or basic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced forms of the original compound.

Substitution: Various substituted estradiol derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Biological Significance

Beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt is primarily involved in the metabolism of estradiol. It serves as a detoxified form of estradiol, which can be reactivated by gut microbiota, particularly through the action of beta-glucuronidase enzymes present in the intestines. This reactivation is crucial for maintaining estrogen levels in the body and can influence various physiological processes .

Pharmacokinetics and Metabolism Studies

This compound is frequently used in studies examining the metabolic pathways of estrogens. Research has demonstrated that it can be metabolized back to active estradiol forms by gut microbiota, which highlights its importance in understanding estrogen bioavailability and pharmacokinetics .

Toxicology

This compound is utilized in toxicological studies to evaluate the effects of estrogenic compounds on human health. Its role as a conjugated metabolite helps researchers assess the potential risks associated with exposure to environmental estrogens and endocrine disruptors .

Cancer Research

The compound has been implicated in cancer research, particularly concerning breast cancer. Studies have shown that metabolites of estradiol, including glucuronides, can influence tumor initiation and progression through their interaction with estrogen receptors and modulation of estrogen signaling pathways .

Case Studies

Mecanismo De Acción

The mechanism of action of beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt involves its interaction with estrogen receptors. Upon administration, the compound is hydrolyzed to release active estradiol, which then binds to estrogen receptors in target tissues. This binding activates the receptor, leading to the transcription of estrogen-responsive genes and subsequent physiological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Estrogen Conjugates

Structural and Functional Differences

Key structural analogs include:

Estradiol-17β-D-glucuronide (E217G) : Glucuronide at the 17-position (D-ring), sulfate-free.

Estradiol-3-glucuronide (E23G) : Glucuronide at the 3-position (A-ring), sulfate-free.

Estradiol-3-sulfate (E2-3S) : Sulfate at the 3-position, glucuronide-free.

Table 1: Structural and Functional Comparison

*Primary compound of interest.

Cholestatic Activity and Hepatotoxicity

- E217G : Causes dose-dependent cholestasis in rats and monkeys by inhibiting bile acid-independent flow and interacting with MRP2 transporters . A dose of 11 µmol/kg inhibits bile flow by 65–70% within 30 minutes .

- β-Estradiol 3-gluc 17-sulfate: No cholestatic effects observed at equimolar doses (11 µmol/kg) . It is metabolized into non-toxic derivatives, such as estradiol-3-sulfate-17-glucuronide, which may even exhibit choleretic properties .

- E23G : Unlike E217G, lacks cholestatic activity due to A-ring glucuronidation, which prevents interaction with bile transporters .

Table 2: In Vivo Effects in Rats (11 µmol/kg Dose)

| Parameter | E217G | β-Estradiol 3-gluc 17-sulfate | E23G |

|---|---|---|---|

| Bile Flow Inhibition | 65–70% | 0% | 0% |

| Biliary Excretion (%) | 79% | Predominant metabolite | N/A |

| MRP2 Dependence | Yes | No | No |

Transport and Metabolic Pathways

- E217G : Substrate for MRP2 and OATP transporters, enabling biliary excretion and hepatotoxicity . Competes with LTC4 (leukotriene) for MRP2 binding (Kᵢ = 22 µM) .

- β-Estradiol 3-gluc 17-sulfate: Primarily excreted via UDP-glucuronosyltransferases (UDP-GT) and sulfotransferases. Not transported by MRP2, reducing cholestatic risk .

- E2-3S : Converted back to free estradiol by sulfatases, enabling endocrine activity .

Key Research Findings

Positional Isomerism Dictates Toxicity: D-ring glucuronidation (E217G) is critical for MRP2-mediated cholestasis, while A-ring conjugates (e.g., β-Estradiol 3-gluc 17-sulfate) are non-toxic .

Species-Specific Effects: E217G induces cholestasis in both rodents and non-human primates, highlighting conserved transport mechanisms .

Metabolic Fate : β-Estradiol 3-gluc 17-sulfate is a terminal metabolite excreted in urine, unlike E217G, which undergoes enterohepatic recirculation .

Actividad Biológica

Beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt is a significant metabolite of estradiol, an essential hormone involved in various physiological processes. This compound plays a crucial role in the regulation of estrogenic activity and has implications in both normal physiology and pathological conditions. This article delves into its biological activity, mechanisms of action, and related research findings.

Overview of Beta-Estradiol 3-(Beta-D-Glucuronide) 17-Sulfate

Beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate is a conjugated form of estradiol, which enhances its solubility and facilitates its excretion. The compound is formed through the enzymatic processes of glucuronidation and sulfation, primarily in the liver, involving UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) .

Biological Activity

1. Estrogenic Effects:

Beta-estradiol and its conjugates exhibit estrogenic activity, influencing various tissues including reproductive organs, brain, and bone. The glucuronidated form can be converted back to active estradiol by sulfatase enzymes, particularly in target tissues such as the brain . This conversion is crucial for maintaining local estrogen levels during different physiological states, such as pregnancy.

2. Regulation of the Hypothalamus-Pituitary-Adrenal (HPA) Axis:

Research indicates that estradiol-3-sulfate can stimulate the HPA axis in ovine models, suggesting that sulfoconjugated estrogens may play a role in fetal development and stress responses . Infusion studies demonstrated dose-dependent increases in HPA axis activity correlating with elevated levels of estradiol-3-sulfate.

3. Hepatic Disposition:

The hepatic clearance mechanisms for beta-estradiol glucuronides involve transport proteins like organic anion transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs). Studies using sandwich-cultured human hepatocytes revealed that beta-estradiol 3-glucuronide has significant biliary excretion rates, emphasizing its role in liver metabolism . The balance between biliary excretion and basolateral efflux is crucial for maintaining systemic estrogen levels.

Table 1: Summary of Key Research Findings

| Study | Focus | Findings |

|---|---|---|

| Mottino et al., 2002 | Hepatic disposition | Characterized the clearance of estradiol-17β-glucuronide; highlighted the role of MRP2 in biliary excretion. |

| Miszczuk et al., 2018 | Estrogen metabolism | Investigated the impact of glucuronidation on estrogen bioavailability; suggested that conjugated forms can be reactivated in target tissues. |

| Vallejo et al., 2006 | Bile acid accumulation | Showed that increased intrahepatic bile acids are linked to estradiol-17β-glucuronide administration. |

Case Study: Estradiol-3-Sulfate and Fetal Development

A study on fetal sheep demonstrated that infusion of estradiol-3-sulfate resulted in increased concentrations of the hormone in fetal plasma, leading to enhanced HPA axis activity. This suggests that sulfoconjugated estrogens may play a vital role in fetal neuroendocrine development .

The biological activity of this compound is mediated through several mechanisms:

- Receptor Binding: The compound can bind to estrogen receptors (ERα and ERβ), although its affinity may differ from unconjugated estrogens.

- Deconjugation: Enzymes such as steroid sulfatases can convert sulfated forms back to active estrogens, allowing for localized effects where needed .

- Transport Dynamics: The interaction with hepatic transporters affects its systemic availability and influences pharmacokinetics.

Q & A

What is the structural and functional significance of dual conjugation (glucuronide at C3 and sulfate at C17) in this compound?

Answer:

The dual conjugation of β-estradiol at positions C3 (glucuronide) and C17 (sulfate) significantly alters its physicochemical and pharmacological properties. The glucuronide group enhances water solubility, facilitating renal and biliary excretion, while the sulfate group introduces a strong anionic charge that increases affinity for organic anion transporters (e.g., oatp and MRP2) . This conjugation reduces hormonal activity by preventing receptor binding, making it a non-active metabolite critical for elimination. Structural analysis via SMILES strings and InChI keys confirms the spatial arrangement of these groups, which is essential for transporter recognition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.